1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)anilino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-6-5-16-10(11(18)19)17-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTPNUIPUQSZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one typically involves the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination Reaction:
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to maintain consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and solvents, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted pyrazinones and related compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies, aiding in the understanding of enzyme mechanisms and cellular processes.
Medicine: The compound has shown potential as a therapeutic agent, with research exploring its use in treating various diseases.
Industry: It is utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 1-methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors, leading to its biological activity. The specific pathways and targets depend on the context of its application, whether in therapeutic use or industrial processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key analogs and their distinguishing features:
Pharmacological Potential
Physicochemical Data
- 3-Methyl-(1H)-pyrazin-2-one provides baseline boiling point 376.2°C, density 1.22 g/cm³. The target compound’s CF₃ and amino groups likely reduce melting points compared to nitro analogs due to disrupted crystallinity.
Biological Activity
1-Methyl-3-((3-(trifluoromethyl)phenyl)amino)pyrazin-2(1H)-one is a pyrazine derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2319787-36-3, exhibits a unique molecular structure that may contribute to various pharmacological effects, including anticancer, antibacterial, and antifungal properties.
- Molecular Formula : C₁₂H₁₀F₃N₃O
- Molecular Weight : 269.22 g/mol
- Structural Characteristics : The presence of a trifluoromethyl group and a pyrazinone moiety is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant inhibition of cell proliferation across various cancer cell lines. This effect is attributed to the hybridization of the pyrazine scaffold with a urea substituent, enhancing its antiproliferative activity .
Antibacterial and Antifungal Activity
The pyrazine derivatives have also shown moderate antibacterial and antifungal activities. In a study evaluating the antimicrobial properties of various pyrazolyl derivatives against pathogens like Staphylococcus aureus and Candida albicans, some compounds exhibited minimum inhibitory concentrations (MICs) around 250 µg/mL . This suggests that the structural features of this compound could also contribute to similar antimicrobial efficacy.
The biological activity of this compound may be linked to its ability to interact with specific biological targets. For example:
- Inhibition of Enzymes : Pyrazine derivatives often target metalloenzymes such as carbonic anhydrase, which plays a crucial role in physiological processes. The binding affinity to such enzymes can be influenced by the presence of functional groups like trifluoromethyl .
- Cell Proliferation Inhibition : The structural characteristics allow for effective interaction with cellular pathways involved in proliferation and apoptosis, making these compounds suitable candidates for further development as anticancer agents .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
